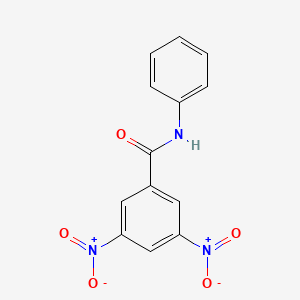

3,5-dinitro-N-phenylbenzamide

Description

The exact mass of the compound 3,5-dinitro-N-phenylbenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-dinitro-N-phenylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dinitro-N-phenylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dinitro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O5/c17-13(14-10-4-2-1-3-5-10)9-6-11(15(18)19)8-12(7-9)16(20)21/h1-8H,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIVGHFBGSNDHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323290 | |

| Record name | 3,5-Dinitrobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7461-51-0 | |

| Record name | 3,5-Dinitro-N-phenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7461-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dinitrobenzanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007461510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dinitrobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dinitrobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological Activity of 3,5-Dinitro-N-Phenylbenzamide: A Technical Whitepaper on Hemozoin Inhibition and Antimicrobial Pharmacophores

Executive Summary

In the pursuit of novel therapeutics to combat rising drug resistance in parasitic and fungal pathogens, structurally optimized benzamides have emerged as powerful pharmacophores. Specifically, 3,5-dinitro-N-phenylbenzamide (also known as 3,5-dinitrobenzanilide) represents a highly active chemotype identified through high-throughput screening (HTS) [1].

Unlike conventional quinoline-based drugs, this compound demonstrates a distinct mechanistic profile characterized by its ability to inhibit hemozoin (

Mechanistic Pharmacology

Antimalarial Activity via Hemozoin Inhibition

During the intra-erythrocytic stage, the malaria parasite P. falciparum degrades host hemoglobin in its digestive vacuole (DV). This proteolysis releases free ferriprotoporphyrin IX (Fe(III)PPIX, or heme), which is highly toxic and induces catastrophic lipid peroxidation. To survive, the parasite biocrystallizes this free heme into an inert polymer known as hemozoin.

3,5-dinitro-N-phenylbenzamide effectively arrests this biocrystallization. The specific placement of the nitro groups is critical:

-

Steric Planarity &

- -

Causality of Failure in Isomers: Derivatives with 2-nitro or 2,4-dinitro substitutions are biologically inactive. The steric bulk at the ortho (2-) position clashes with the amide linkage, forcing the molecule to twist out of coplanarity. This thermodynamic barrier to rotation prevents the flat topography required for heme binding [1].

Antimicrobial and Antifungal Profiling

Beyond antimalarial action, 3,5-dinitrobenzamide derivatives exhibit notable fungicidal behavior, particularly against Candida albicans and Candida krusei [2]. While esterified derivatives (e.g., ethyl 3,5-dinitrobenzoate) often outcompete amides in raw MIC metrics due to enhanced lipophilicity, the amide linkage in 3,5-dinitro-N-phenylbenzamide serves as a resilient hydrogen-bond donor/acceptor that interferes directly with fungal cell membrane assembly and ergosterol biosynthesis pathways [2].

Pathway Visualization

The following diagram maps the causality of the 3,5-dinitrobenzamide interaction with the parasitic digestive pathway.

Fig 1: Mechanistic pathway of hemozoin biocrystallization inhibition by 3,5-dinitro-N-phenylbenzamide.

Validated Experimental Protocols

A core tenet of application science is designing assays that are self-validating. The following workflows strictly dictate both the chemical acquisition and biological screening of the compound.

Protocol 1: Chemical Synthesis & Quality Control

Objective: Synthesize 3,5-dinitro-N-phenylbenzamide with >98% purity to prevent artifactual bioactivity from unreacted precursors [3].

-

Reagent Mixing: Dissolve aniline (2.1 mmol) in an anhydrous base (e.g., pyridine or a trimethylamine/dichloromethane mix) to act as an acid scavenger.

-

Acylation: Slowly add 3,5-dinitrobenzoyl chloride (2.6 mmol) dropwise under a nitrogen atmosphere at 0 °C. Causality: The slow addition at low temperatures suppresses highly exothermic side reactions and limits di-acylation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Purification: Quench with water to precipitate the crude product. Recrystallize extensively using absolute ethanol. Causality: Absolute ethanol provides the optimal thermal gradient for benzamide solubility, ensuring the exclusion of water which could alter the crystal lattice and skew downstream concentration calculations.

-

Validation Check: Confirm the melting point strictly at 236–238 °C and verify purity via

H-NMR and HPLC before biological use [1].

Protocol 2: In Vitro NP-40 -Hematin Inhibition Assay

Objective: Quantify the cell-free inhibition of heme biocrystallization [1].

-

Buffer Preparation: Prepare an acetate buffer mimicking the parasite digestive vacuole (pH 4.8). Causality:

-hematin crystallization is heavily pH-dependent; deviating from the 4.5–4.8 range will cause spontaneous precipitation, generating false-negative inhibition results. -

Detergent Addition: Introduce Nonidet P-40 (NP-40) surfactant. Causality: NP-40 functions as a biomimetic lipid scaffold, providing the necessary hydrophobic/hydrophilic interface for heme to self-assemble into

-hematin in an aqueous environment. -

Incubation: Mix 3,5-dinitro-N-phenylbenzamide (varying concentrations) with hematin in the NP-40 buffer. Incubate for 5–6 hours at 37 °C.

-

Quantification: Assess unreacted free heme via pyridine-ferrochrome spectrophotometry (absorbance at 405 nm). Calculate the

.

Protocol 3: Phenotypic Whole-Cell Viability (P. falciparum)

Objective: Correlate cell-free target inhibition to actual parasitic death.

-

Culture: Maintain P. falciparum (CQ-sensitive NF54 or D6 strain) in human erythrocytes using RPMI 1640 medium.

-

Drug Exposure: Dose the cultures with 3,5-dinitro-N-phenylbenzamide via serial microdilution.

-

Readout: Use SYBR Green I fluorescence assay after 72 hours. Causality: SYBR Green intercalates specifically with parasitic DNA, bypassing the lack of DNA in host human erythrocytes, thereby providing an exact, self-validating count of surviving parasite biomass.

Fig 2: Integrated workflow from chemical synthesis to phenotypic whole-cell validation.

Quantitative Data Profile

The bioactivity of 3,5-dinitro-N-phenylbenzamide is contextualized in the following standardized data matrix [1][2]. The tight correlation between

| Compound / Control | Assay Paradigm | Biological Target | Quantitative Value ( |

| 3,5-Dinitro-N-phenylbenzamide | Cell-Free NP-40 Assay | 2.3 – 22 | |

| 3,5-Dinitro-N-phenylbenzamide | Whole-Cell Viability | P. falciparum (NF54) | Sub- |

| Chloroquine (Standard Control) | Cell-Free NP-40 Assay | ~53 | |

| 3,5-Dinitro-N-phenylbenzamide | Microdilution | Candida albicans | >500 |

| Ethyl 3,5-dinitrobenzoate (Ref) | Microdilution | Candida albicans | 125 |

References

-

Wicht, K. J., Combrinck, J. M., Smith, P. J., Hunter, R., & Egan, T. J. (2016). Identification and SAR Evaluation of Hemozoin-Inhibiting Benzamides Active against Plasmodium falciparum. Journal of Medicinal Chemistry (National Institutes of Health / PubMed Central). Available at:[Link]

-

de Souza, M. C., et al. (2022). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. ResearchGate. Available at:[Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 345753, 3,5-dinitro-N-phenylbenzamide. PubChem. Available at:[Link]

Structural Analysis and Confirmation of 3,5-Dinitro-N-phenylbenzamide: An In-Depth Technical Guide

Executive Summary

For researchers and drug development professionals, the robust structural validation of synthetic intermediates is the cornerstone of downstream biological assays and materials science applications. 3,5-dinitro-N-phenylbenzamide (also referred to as 3,5-dinitrobenzanilide) is a critical scaffold utilized in the synthesis of hemozoin-inhibiting antimalarials[1], anion-selective chromogenic sensors[2], and highly functionalized co-polyamides for water desalination[3].

This whitepaper provides a senior-level, mechanistically grounded guide to the synthesis, structural elucidation, and analytical verification of this benzamide. Rather than merely presenting data, this guide emphasizes the causality behind spectroscopic shifts and experimental protocols, establishing a self-validating system for identity and purity.

Reaction Mechanics and Synthetic Rationale

The amidation of an aromatic amine with an acyl chloride is a fundamental nucleophilic acyl substitution. However, when working with highly deactivated electrophiles like 3,5-dinitrobenzoyl chloride, reaction conditions must be engineered to prevent side reactions and drive the equilibrium to completion[4].

Causality in Protocol Design: During the reaction between aniline and 3,5-dinitrobenzoyl chloride, stoichiometric equivalents of hydrochloric acid (HCl) are generated. If unmanaged, this HCl will protonate the unreacted aniline, forming a non-nucleophilic anilinium chloride salt and prematurely halting the reaction. To counteract this, a non-nucleophilic organic base—such as Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)—is introduced. The base acts as a scavenger, shifting the equilibrium toward the product while maintaining the nucleophilicity of the aniline[2],[3]. The reaction is strictly conducted in aprotic solvents (such as anhydrous THF or CH₂Cl₂) at 0 °C to control the exothermic nature of the acyl substitution and prevent solvent-driven hydrolysis of the acid chloride.

Fig 1: Synthesis workflow of 3,5-dinitro-N-phenylbenzamide via nucleophilic acyl substitution.

Multi-Modal Structural Elucidation Strategy

To establish absolute trust in the structural identity of 3,5-dinitro-N-phenylbenzamide, researchers must employ an orthogonal, multi-modal analytical strategy. This ensures that no single structural artifact is misinterpreted.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is utilized to confirm functional group transformations. In, the structural characterization relies heavily on the Amide I and II bands, alongside nitro stretching[3].

-

The Causality of Shifts: The highly electron-withdrawing 3,5-dinitro aromatic ring pulls electron density away from the carbonyl group via induction. This slightly increases the double-bond character of the C=O bond compared to aliphatic amides, placing the Amide I C=O stretch robustly in the 1649–1676 cm⁻¹ window[3]. Concurrently, the asymmetric (1534 cm⁻¹) and symmetric (1346 cm⁻¹) stretches of the NO₂ groups confirm the intact transfer of the dinitro moiety.

Nuclear Magnetic Resonance (NMR) Profiling

High-resolution ¹H and ¹³C NMR provide a complete map of molecular connectivity and electronic environments[2].

-

The Causality of Splitting: The 3,5-dinitrobenzoyl ring possesses a

axis of symmetry. The two nitro groups severely deplete the electron density of the aromatic ring via both resonance and inductive effects. Consequently, the C4 proton (sandwiched between the two NO₂ groups) is intensely deshielded, appearing significantly downfield at 9.20 ppm as a fine triplet (due to meta-coupling with C2/C6,

High-Resolution Mass Spectrometry (HRMS)

To validate the exact elemental composition (

-

Validation: An exact mass reading of 288.0623 m/z (

) against a calculated value of 288.0620 m/z provides unambiguous mass confirmation, falling well within the standard 5 ppm tolerance for publication-grade structural verification[2].

Fig 2: Orthogonal multi-modal analytical strategy for robust structural confirmation.

Quantitative Spectral Data Summary

To streamline reference comparisons during laboratory validations, the primary spectroscopic benchmarks are summarized below.

Table 1: ¹H NMR Assignments (300 MHz, CDCl₃) [2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Structural Assignment |

| 9.20 | Triplet (t) | 1H | 1.8 Hz | Benzoyl C4-H (between NO₂ groups) |

| 9.10 | Doublet (d) | 2H | 2.1 Hz | Benzoyl C2-H, C6-H |

| 7.67 | Doublet (d) | 2H | 8.1 Hz | Aniline C2'-H, C6'-H (Ortho to amide) |

| 7.65 | Broad Singlet (s) | 1H | - | Amide N-H |

| 7.50 | Triplet (t) | 2H | 7.5 Hz | Aniline C3'-H, C5'-H (Meta to amide) |

| 7.30 | Multiplet (m) | 1H | - | Aniline C4'-H (Para to amide) |

Table 2: FTIR Key Vibrational Bands [3]

| Wavenumber (cm⁻¹) | Vibration Mode | Structural Origin |

| 3322 – 3096 | N-H Stretching | Secondary Amide Core |

| 1676 – 1649 | C=O Stretching | Amide I (Carbonyl) |

| 1534 | Asymmetric N=O Stretch | Dinitro aromatic system |

| 1346 | Symmetric N=O Stretch | Dinitro aromatic system |

Standardized Experimental Protocol

This self-validating methodology guarantees high-purity isolation of 3,5-dinitro-N-phenylbenzamide, minimizing spectral noise during final characterization.

Step 1: Reagent Preparation and Assembly

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a steady stream of nitrogen gas to exclude ambient moisture (preventing competitive hydrolysis of the acid chloride).

-

Add aniline (200 mg, 2.1 mmol) to the flask and dissolve in anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂) (approx. 5.0 mL)[1].

-

Introduce the base, K₂CO₃ (approx. 1.36 to 2.0 equivalents) or Triethylamine (TEA), and stir the suspension thoroughly[2],[3].

-

Chill the reaction vessel to 0 °C using an ice bath.

Step 2: Controlled Amidation

-

In a separate dry vial, dissolve 3,5-dinitrobenzoyl chloride (1.1 to 1.2 equivalents, ~606 mg) in a minimum volume of anhydrous THF/CH₂Cl₂[1].

-

Add the acid chloride solution dropwise to the primary reaction vessel over 15 minutes. This slow addition controls localized heating and suppresses the formation of di-acylated byproducts.

-

Allow the reaction to gradually warm to ambient room temperature and stir for 2 to 6 hours[1],[2].

-

Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC; 7:3 Hexane/Ethyl Acetate). The reaction is complete when the high-Rf spot (acid chloride) and the UV-active nucleophile (aniline) are fully consumed.

-

Step 3: Workup and Self-Validating Purification

-

Concentrate the mixture under reduced pressure to remove volatile solvents.

-

Partition the crude residue between Ethyl Acetate (15 mL) and deionized water (15 mL)[2].

-

Wash the organic layer consecutively with 1M HCl (to remove unreacted aniline) and saturated aqueous NaHCO₃ (to remove hydrolyzed 3,5-dinitrobenzoic acid).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the crude product.

-

Recrystallization: Dissolve the crude solid in boiling absolute Ethanol (EtOH) or an Ether/Hexane mixture, and allow it to crystallize at 4 °C[1],[2].

References

The structural assignments, synthesis modalities, and causality data discussed in this document are grounded in the following peer-reviewed literature and chemical registries:

- National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 345753, 3,5-dinitro-N-phenylbenzamide." NIH.

- Identification and SAR evaluation of hemozoin-inhibiting benzamides active against Plasmodium falciparum.PubMed Central (PMC) / NIH.

- Selective Chromogenic Sensing of Cyanide Ions.

- Novel Co-Polyamides Containing Pendant Phenyl/Pyridinyl Groups with Potential Application in Water Desalin

- Scribd 3:5-Dinitrobenzoic Acid Prep & Acyl

Sources

- 1. identification and SAR evaluation of hemozoin-inhibiting benzamides active against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. mdpi.com [mdpi.com]

- 4. scribd.com [scribd.com]

- 5. 3,5-dinitro-N-phenylbenzamide | C13H9N3O5 | CID 345753 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystal Structure and Mechanistic Applications of 3,5-Dinitro-N-phenylbenzamide and Its Derivatives

An In-Depth Technical Guide for Structural Chemists and Drug Development Professionals

As molecular complexity increases in both drug discovery and synthetic chemistry, researchers frequently encounter compounds that refuse to yield to standard analytical modalities. Whether designing novel antimalarial pharmacophores or attempting to force an oily, amorphous intermediate into a highly ordered crystalline lattice, the structural backbone of 3,5-dinitro-N-phenylbenzamide acts as a powerful molecular tool.

This whitepaper details the supramolecular utility, biological mechanisms, and synthesis workflows associated with this unique structural motif.

The Crystallographic Derivatization Paradigm

In single-crystal X-ray diffraction, achieving a stable, well-ordered crystal lattice relies fundamentally on robust intermolecular forces. Low-molecular-weight amines—particularly allylic amines—often present as non-diffracting viscous oils due to their high conformational flexibility.

By strategically derivatizing these elusive compounds with a 3,5-dinitrobenzoyl group, crystallographers deploy a classic "supramolecular synthon." The rigid amide backbone restricts the compound's conformational degrees of freedom, while the highly electron-deficient 3,5-dinitrophenyl ring drives self-assembly through extensive

Case Study in Stereochemical Resolution: A profound example of this utility is demonstrated in the[1]. During the synthesis of complex 1-cyclopropyl allylic amines, the native products were isolated as amorphous oils[2]. To resolve the absolute stereochemical and regiochemical configuration, the researchers converted the oily substrate into its 3,5-dinitro-N-phenylbenzamide derivative (specifically, (E)-N-(3-(4-bromophenyl)-1-cyclopropylallyl)-3,5-dinitro-N-phenylbenzamide). This derivatization immediately induced crystallization, allowing for definitive single-crystal X-ray diffraction analysis (deposited as CCDC 910582 ) which unambiguously confirmed the (E)-configuration[3].

Pharmacological Modalities: Haemozoin Disruption

Beyond acting as a mere derivatizing agent, the pristine scaffold of 3,5-dinitro-N-phenylbenzamide is a potent biological effector. Recent high-throughput screening campaigns have identified it as a vital pharmacophore in the fight against Plasmodium falciparum, the parasite responsible for the deadliest form of malaria[4].

Mechanism of Action:

The malaria parasite digests host hemoglobin, releasing massive quantities of free, cytotoxic heme (Fe(III)PPIX). To avoid death, the parasite rapidly crystallizes this heme into an inert biocrystal known as haemozoin (

The reveals that the antimalarial efficacy of 3,5-dinitro-N-phenylbenzamide is governed exclusively by

Quantitative Data Summary

The table below correlates the physicochemical parameters of synthesized 3,5-dinitro-N-phenylbenzamide with its laboratory and clinical relevance.

| Parameter | Value | Functional Significance |

| Molecular Formula | C13H9N3O5 | Defines the primary rigid |

| Physical State | Pale-yellow to white solid | Visual indicator of successful initial precipitation[6]. |

| Melting Point | 236–238 °C | Primary validation metric; signifies extreme lattice stability[4]. |

| Standard Synthesis Yield | ~84% | Demonstrates the high thermodynamic favorability of the acylation[5]. |

| Biological Target | Haemozoin ( | Validated antimalarial and structural target. |

Self-Validating Synthesis & Crystallization Workflow

To utilize 3,5-dinitro-N-phenylbenzamide either as a standalone biological compound or as a derivatizing backbone, structural chemists must execute the synthesis with strict kinetic controls.

Protocol: Synthesis of the Core Scaffold

Expert Causality & Reagent Rationalization:

-

Why Anhydrous Dichloromethane (CH2Cl2)? The extreme electrophilicity of 3,5-dinitrobenzoyl chloride makes it highly susceptible to hydrolysis. Water contamination will rapidly yield 3,5-dinitrobenzoic acid, severely depressing the yield.

-

Why the 0 °C Temperature Gradient? The initial nucleophilic acyl substitution is violently exothermic. Utilizing a 0 °C ice bath mitigates thermal degradation and prevents the localized boiling of the solvent, while gradually warming to room temperature drives the reaction to kinetic completion[3].

Step-by-Step Procedure:

-

Preparation: Evacuate and purge a clean round-bottom flask with inert Nitrogen or Argon. Dissolve 2.1 mmol (approx. 200 mg) of the target amine (e.g., aniline) in 3.0 mL of anhydrous CH2Cl2[4].

-

Thermal Control & Acid Scavenging: Cool the solution to 0 °C. Dropwise, add 2.3 mmol of Triethylamine (Et3N). Causality: Et3N serves as a non-nucleophilic acid scavenger, neutralizing the evolving HCl gas to prevent the protonation and subsequent deactivation of the unreacted amine.

-

Acylation: Slowly add a solution of 2.6 mmol (606 mg) 3,5-dinitrobenzoyl chloride dissolved in 2 mL of anhydrous CH2Cl2[3].

-

Maturation: Remove the ice bath and allow the mixture to stir continuously for 2 to 48 hours depending on the steric bulk of the specific amine substrate[7].

-

Isolation: Concentrate the crude mixture under reduced pressure.

-

Purification & Lattice Formation: Recrystallize the resulting solid strictly from absolute ethanol. Causality: The high planarity of the benzamide ensures it is highly soluble in boiling ethanol but intensely insoluble at low temperatures, selectively dropping out of solution as pristine white needles while leaving polar impurities dissolved[4].

In-Process Quality Control (IPQC) - The Self-Validating Step: Upon drying the isolated crystals, execute a precise melting point determination. The protocol is deemed a success only if a sharp melting range of 236–238 °C is achieved[4]. A depressed or broadened melting point (<230 °C) guarantees structural contamination (typically residual 3,5-dinitrobenzoic acid), mandating an immediate secondary recrystallization cycle before biological testing or X-ray data collection can commence.

Logical Relationship & Workflow Architecture

Logical flowchart of 3,5-Dinitro-N-phenylbenzamide synthesis and its dual application domains.

References

-

Titanium-mediated reductive cross-coupling reactions of imines with terminal alkynes: An efficient route for the synthesis of stereodefined allylic amines. Beilstein Journal of Organic Chemistry.

-

Identification and SAR evaluation of hemozoin-inhibiting benzamides active against Plasmodium falciparum. Bioorganic & Medicinal Chemistry Letters.

-

Discovery of Benzamides and Triarylimidazoles active against plasmodium falciparum via Haemozoin inhibition. University of Cape Town (UCT Open).

-

3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. Journal of Chemistry.

Sources

- 1. Titanium-mediated reductive cross-coupling reactions of imines with terminal alkynes: An efficient route for the synthesis of stereodefined allylic amines [beilstein-journals.org]

- 2. Titanium-mediated reductive cross-coupling reactions of imines with terminal alkynes: An efficient route for the synthesis of stereodefined allylic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. identification and SAR evaluation of hemozoin-inhibiting benzamides active against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. open.uct.ac.za [open.uct.ac.za]

- 6. identification and SAR evaluation of hemozoin-inhibiting benzamides active against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

Whitepaper: Thermodynamic Profiling and Target Engagement of 3,5-Dinitro-N-phenylbenzamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Domain: Physical Chemistry, Medicinal Chemistry, and Thermodynamics

Executive Summary

3,5-Dinitro-N-phenylbenzamide (3,5-DNPA) is an electronically tuned, synthetically valuable scaffold extensively studied for its physical stability and targeted biological applications. Originally explored as an intermediate for advanced co-polyamides [1], it has gained significant traction in medicinal chemistry as a potent inhibitor of

As a Senior Application Scientist, evaluating the thermodynamic parameters of a molecule is non-negotiable for successful drug development or material design. This technical guide rigorously dissects the thermodynamic basis of 3,5-DNPA, tracking its behavior from solid-state synthesis and dissolution to the precise enthalpy-entropy compensations that govern its engagement with therapeutic targets.

Thermodynamic Basis of Synthesis and Structural Stability

The direct condensation of a carboxylic acid and an amine salt to form an amide is fundamentally an endothermic and thermodynamically unfavorable process at standard temperatures (

Overcoming the Thermodynamic Barrier: To bypass this activation energy bottleneck, the reaction is driven through an acyl chloride intermediate. By reacting 3,5-dinitrobenzoyl chloride with aniline, the thermodynamic landscape shifts from endothermic dehydration to highly exothermic nucleophilic acyl substitution. The liberation of HCl (sequestered by a base such as triethylamine) acts as a thermodynamic sink, irrevocably driving the equilibrium toward the amide product [1].

Lattice Stability:

3,5-DNPA crystallizes as white needles with a remarkably high melting point of 236–238 °C [2]. This high melting point signifies an exceptionally stable solid-state lattice. The lattice energy (

Thermodynamics of Solute-Solvent Partitioning

A high solid-state lattice energy directly compromises aqueous dissolution. For 3,5-DNPA to dissolve in an aqueous medium, the free energy of solvation (

-

Aqueous Compartment: The introduction of 3,5-DNPA into water results in an unfavorable entropy of mixing (

) due to the hydrophobic effect, where water molecules form rigid clathrate cages around the planar aromatic rings. Consequently, -

Lipophilic Compartment: Conversely, partitioning into lipid-rich environments (or solvents like DMSO and octanol) is thermodynamically favorable. The dispersion forces between the highly polarizable nitroaromatic system and the solvent lead to a negative

, ensuring high permeability.

Table 1: Physicochemical and Thermodynamic Profile Summary

| Parameter | Value / Characteristic | Thermodynamic Implication |

| Molecular Weight | 287.23 g/mol | Optimal size for membrane partitioning ( |

| Melting Point | 236 – 238 °C | High |

| Aqueous Solubility | Poor (< 10 µM) | Endothermic dissolution; hydrophobic effect dominates |

| LogK (Fe(III)PPIX Binding) | ~3.2 | Moderate-to-strong non-covalent target association [2] |

| Dominant Binding Interaction | Enthalpy-driven ( |

Thermodynamics of Target Engagement: -Haematin Inhibition

In malaria therapy, disrupting the parasite’s ability to crystallize toxic free haem (Fe(III)PPIX) into inert hemozoin is a primary mechanism of action. 3,5-DNPA serves as a highly effective competitive binder for free haem [2].

Mechanistic Causality:

The 3,5-dinitro substitution pattern is not coincidental; it is thermodynamically essential. The two strongly electron-withdrawing nitro groups severely deplete the electron density of the phenyl ring. When 3,5-DNPA diffuses into the acidic digestive vacuole of the parasite, this electron-deficient aromatic ring undergoes highly favorable, complementary

This interaction is enthalpically driven (

Experimental Methodologies: Thermodynamic Profiling

To validate the theoretical thermodynamic frameworks described above, researchers must deploy rigorous, self-validating empirical systems.

Protocol A: True Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: Kinetic solubility assays often overestimate solubility due to supersaturation. The shake-flask method ensures a true state of thermodynamic equilibrium is reached between the solid lattice and the solvated state.

-

Preparation: Add an excess amount of crystalline 3,5-DNPA (e.g., 10 mg) to a borosilicate glass vial containing 1 mL of phosphate-buffered saline (pH 7.4).

-

Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker set strictly to 37.0 ± 0.1 °C. Shake continuously for 48 hours to overcome any kinetic bottlenecks.

-

Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 37 °C to separate the undissolved solid (thermodynamic source) from the saturated solution.

-

Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to prevent membrane adsorption artifacts). Dilute in mobile phase and quantify via HPLC-UV at 254 nm against a known calibration curve.

Protocol B: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Causality: ITC is the gold standard for binding analysis because it directly measures the heat exchanged (

-

System Preparation: Degas all solutions to prevent baseline drift caused by bubble formation. Fill the sample cell with a 50 µM solution of free haem (Fe(III)PPIX) solubilized in an appropriate aqueous/DMSO buffer mimic.

-

Titrant Preparation: Load the injection syringe with a 500 µM solution of 3,5-DNPA.

-

Titration Execution: Program the instrument to inject 2 µL aliquots of 3,5-DNPA into the sample cell every 150 seconds, with constant stirring at 1000 rpm at 25 °C.

-

Validation & Controls: Perform a control titration of 3,5-DNPA into a buffer blank to measure the heat of dilution.

-

Data Extraction: Subtract the heat of dilution from the raw binding data. Fit the integrated heat data to a one-site independent binding model to yield the association constant (

M

Systems Visualization: Thermodynamic Pathway

The diagram below visually maps the thermodynamic flow of 3,5-DNPA from its stable solid state through its partitioning phases, culminating in its target engagement with free haem.

Thermodynamic pathway from solid-state dissolution to target engagement and β-haematin inhibition.

References

-

Title: Novel Co-Polyamides Containing Pendant Phenyl/Pyridinyl Groups with Potential Application in Water Desalination Processes Source: MDPI Polymers (2025) URL: [Link]

-

Title: Identification and SAR evaluation of hemozoin-inhibiting benzamides active against Plasmodium falciparum Source: Journal of Medicinal Chemistry / National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Use of the NP-40 Detergent-Mediated Assay in Discovery of Inhibitors of β-Hematin Crystallization Source: Antimicrobial Agents and Chemotherapy / National Center for Biotechnology Information (PMC) URL: [Link]

Methodological & Application

Application Note: Preclinical In Vitro Evaluation of 3,5-Dinitro-N-phenylbenzamide Derivatives as Antitubercular Agents

Target Audience: Drug Development Scientists, Medicinal Chemists, and Preclinical TB Researchers.

Scientific Rationale & Causality in Experimental Design

Tuberculosis (TB), primarily caused by Mycobacterium tuberculosis (Mtb), presents an ongoing global health crisis exacerbated by multi-drug resistant (MDR) strains[1]. In the pursuit of novel chemotypes, the 3,5-dinitrobenzamide scaffold—specifically N-alkylphenyl and N-benzyl derivatives—has emerged as a highly potent class of antitubercular agents, yielding minimum inhibitory concentrations (MICs) in the nanomolar range against sensitive and clinical MDR isolates[2].

These compounds function as prodrugs, analogous to the well-documented nitrobenzothiazinone class (e.g., PBTZ169/Macozinone)[2][3]. The core scientific mechanism hinges on the bioreduction of the nitro group by FMN-dependent mycobacterial reductases. This generates a highly reactive nitroso intermediate that selectively undergoes nucleophilic attack by the active-site cysteine (Cys387) of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)[1][3]. DprE1 is an essential enzyme driving the synthesis of arabinogalactan; its covalent blockade triggers massive cell wall disruption and subsequent mycobacterial lysis[3].

Systemic Design Philosophy: Testing these compounds requires assays that strictly differentiate true bactericidal activity from physicochemical artifacts. Because 3,5-dinitrobenzamides can present as naturally colored pale-yellow solids[4], standard absorbance-based assays (like OD600) are highly susceptible to optical interference or drug precipitation false positives. Therefore, our testing protocols prioritize fluorescence-based viability readouts (Resazurin reduction) and rigorously segregated counter-screens (macrophage cytotoxicity and intracellular persistence) to build a self-validating, definitive preclinical package.

Mechanistic Workflow

Mechanism of action: 3,5-dinitrobenzamides targeting mycobacterial DprE1.

Detailed Experimental Protocols

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality Note: Resazurin is a non-fluorescent blue dye that actively metabolizing mycobacteria reduce to resorufin, a highly fluorescent pink compound. Measuring fluorescence rather than absorbance nullifies colorimetric background noise inherent to nitroaromatics[4], ensuring the MIC solely reflects the disruption of viable cellular respiration.

Step-by-Step Methodology:

-

Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80. Harvest at mid-log phase (

). -

Compound Dilution: In a 96-well black, clear-bottom plate, perform 2-fold serial dilutions of the 3,5-dinitro-N-phenylbenzamide compounds in 7H9 broth (Volume: 50 μL/well). The testing range should span 10 μg/mL to 0.015 μg/mL.

-

Inoculation: Standardize the Mtb suspension to

CFU/mL. Add 50 μL to each well. -

Self-Validation Controls (Critical):

-

Sterility Control (SC): 100 μL medium only (baseline fluorescence).

-

Growth Control (GC): 50 μL medium + 50 μL inoculum + 1% DMSO vehicle.

-

Reference Drug (PC): Isoniazid (0.01–1 μg/mL) and PBTZ169 (0.001-0.1 μg/mL)[2].

-

-

Incubation: Seal plates with gas-permeable membranes and incubate at 37°C for 7 days in a humidified environment.

-

Development & Readout: Add 30 μL of 0.01% filter-sterilized resazurin solution per well. Incubate for 24–48 hours. Measure fluorescence (Excitation: 530 nm / Emission: 590 nm). The MIC is defined as the lowest concentration yielding

reduction in fluorescence relative to the untreated Growth Control.

Protocol 2: THP-1 Cytotoxicity & Selectivity Index (SI)

Causality Note: Nitroaromatic moieties are notorious for inducing off-target mammalian toxicity via futile redox cycling and reactive oxygen species (ROS) generation. To prove the efficacy is DprE1-specific and not broadly cytotoxic, host-cell viability must be quantified.

Step-by-Step Methodology:

-

Cell Seeding: Plate THP-1 monocytes at

cells/well in a 96-well plate using RPMI-1640 media with 10% FBS. Differentiate into macrophages using 20 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. -

Treatment: Wash cells and expose them to 3,5-dinitrobenzamide analogs across a broader concentration gradient (1 μg/mL to 100 μg/mL) for 72 hours.

-

Viability Measurement: Add MTT reagent (0.5 mg/mL final concentration) for 4 hours. Viable host oxidoreductases will cleave the tetrazolium ring to form insoluble purple formazan. Solubilize crystals using DMSO and read absorbance at 570 nm.

-

Data Validation: Calculate the 50% Cytotoxic Concentration (

). The system is validated by calculating the Selectivity Index (

Protocol 3: Intracellular Macrophage Infection Model

Causality Note: Mtb bacilli reside within the acidic, harsh environment of the host macrophage phagolysosome. Efficacy relies on the compound's ability to cross both the eukaryotic cell membrane and the mycobacterial envelope without degradation.

Step-by-Step Methodology:

-

Infection: Infect PMA-differentiated THP-1 macrophages with Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:10 (Macrophage:Bacilli) for 4 hours.

-

Decontamination: Wash out non-phagocytosed, extracellular Mtb using warm PBS (3x washes).

-

Drug Exposure: Introduce media containing the test compounds at 1x, 5x, and 10x their established REMA MICs. Incubate for 72 hours.

-

Selective Lysis: Wash cells and apply 0.1% Triton X-100 for 10 minutes. Mechanism: This detergent selectively disrupts the delicate mammalian lipid bilayer while leaving the highly resilient, mycolic-acid-rich Mtb cell wall intact.

-

Enumeration: Perform serial dilutions of the lysate and plate on Middlebrook 7H10 agar plates. Count Colony Forming Units (CFU) after 3–4 weeks to determine intracellular bactericidal capacity.

Quantitative Data Presentation

Based on literature benchmarks for 3,5-dinitrobenzamide derivatives and fused-ring permutations[2][5], the following table summarizes the expected preclinical efficacy metrics against Mycobacterium tuberculosis.

| Compound / Scaffold Variant | Mtb H37Rv MIC ( | MDR-MTB MIC ( | THP-1 | Selectivity Index (SI) | Primary Target |

| Isoniazid (Control) | 0.03 – 0.05 | > 10.0 (Resistant) | > 50.0 | > 1000 | InhA |

| PBTZ169 (Control) | 0.001 – 0.003 | 0.001 – 0.003 | > 50.0 | > 10000 | DprE1 |

| N-Benzyl 3,5-dinitrobenzamide (D6) | 0.0625 | 0.016 – 0.125 | > 64.0 | > 1024 | DprE1 |

| N-Alkylphenyl Dinitrobenzamides (7a) | 0.03 – 0.06 | 0.06 | > 50.0 | > 800 | DprE1 |

| Fused-ring Dinitrobenzamides (18a) | 0.056 – 0.078 | 0.056 – 0.078 | > 32.0 | > 400 | DprE1 |

Note: Structurally diverse N-benzyl and N-alkylphenyl 3,5-dinitrobenzamides routinely bypass multi-drug resistance mechanisms, retaining their low MIC values across notoriously difficult MDR clinical isolates[2][5].

References

- Title: Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Source: mdpi.com.

- Title: Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. Source: nih.gov (PMC).

- Title: Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. Source: rsc.org.

- Title: Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties. Source: nih.gov (PubMed).

- Title: (PDF) Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Source: researchgate.net.

- Title: Discovery of Benzamides and Triarylimidazoles active against plasmodium falciparum via Haemozoin inhibition. Source: University of Cape Town.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. open.uct.ac.za [open.uct.ac.za]

- 5. Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Analytical Methods for the Detection and Quantification of 3,5-Dinitro-N-phenylbenzamide

Introduction and Analytical Significance

3,5-Dinitro-N-phenylbenzamide (CAS: 7461-51-0) is an electron-deficient, highly conjugated benzamide derivative. In recent drug discovery paradigms, high-throughput screening (HTS) has identified this compound as a highly potent inhibitor of β-haematin (haemozoin) formation, making it a critical chemotype in the development of next-generation therapies against chloroquine-sensitive and resistant Plasmodium falciparum[1]. Furthermore, structurally analogous dinitrobenzamides have been explored for antifungal applications targeting the fungal cell membrane and ergosterol synthesis[2].

Due to its role in in vitro metabolic profiling and early-stage pharmacokinetic (PK) studies, detecting 3,5-dinitro-N-phenylbenzamide in complex biological matrices requires high-precision analytical methods. This guide outlines a comprehensive, self-validating High-Performance Liquid Chromatography coupled to Time-of-Flight Mass Spectrometry (HPLC-TOF-MS/MS) protocol[3][4] tailored specifically for this scaffold.

Physicochemical Rationale for Method Selection

As a Senior Application Scientist, it is critical to align the instrumental strategy with the molecule's intrinsic properties[5]:

-

Molecular Weight & Formula: 287.23 g/mol (C₁₃H₉N₃O₅).

-

Lipophilicity: With a calculated LogP of approximately 3.87[6], the molecule is moderately to highly lipophilic. Therefore, Reversed-Phase Chromatography (RP-HPLC) using a C18 stationary phase is optimal for retaining the analyte[3].

-

Ionization Strategy: The two highly electronegative nitro (-NO₂) groups on the benzoyl ring withdraw electron density, rendering the amide proton relatively acidic and easily deprotonated. Consequently, Electrospray Ionization in Negative Mode (ESI-) yields superior ionization efficiency and lower limits of detection (LOD) compared to positive mode.

Methodological Workflow & Experimental Protocols

Sample Preparation: Protein Precipitation Strategy

To isolate 3,5-dinitro-N-phenylbenzamide from serum or in vitro red blood cell cultures (e.g., haemozoin inhibition assays), a protein precipitation (PPT) approach is required. Acetonitrile is explicitly chosen over methanol because it yields a tighter protein pellet, prevents column clogging, and acts as a superior extraction solvent for lipophilic targets[3].

Step-by-Step Protocol:

-

Matrix Aliquoting: Transfer 50 µL of the biological sample (plasma or cellular assay matrix) into a pre-chilled 1.5 mL Eppendorf tube.

-

Internal Standard (IS) Addition: Spike the sample with 10 µL of an internal standard (e.g., a deuterated benzamide analogue or N-(4-hydroxyphenyl)-3,5-dinitrobenzamide) at a working concentration of 500 ng/mL. Rationale: Early addition of the IS normalizes downstream matrix suppression and volumetric transfer errors.

-

Precipitation: Add 150 µL of ice-cold 100% Acetonitrile.

-

Homogenization: Vortex rigorously for 2 minutes to disrupt protein-drug binding.

-

Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4 °C.

-

Filtration/Transfer: Transfer 100 µL of the clarified supernatant to an autosampler vial containing a glass insert.

Instrumental Setup: HPLC-TOF-MS/MS

High-resolution TOF-MS is explicitly recommended over standard single-quadrupole systems to distinguish the parent compound from isobaric biomolecules and to monitor potential reductive metabolites (e.g., nitro-to-amino conversions) common with nitroaromatics[4].

Table 1: Chromatographic Parameters (Agilent 1220 Infinity LC or equivalent)

| Parameter | Specification | Causality / Rationale |

| Column | C18, 2.1 × 50 mm, 1.8 µm | Sub-2µm particles ensure sharp peaks; short length allows fast PK throughput[3]. |

| Mobile Phase A | 5 mM Ammonium Acetate in Water | Neutral/mildly acidic pH promotes negative ion generation without the severe ion suppression often caused by Formic Acid in ESI-. |

| Mobile Phase B | 100% Acetonitrile | Matches the extraction solvent; ensures complete elution of lipophilic compounds[3]. |

| Flow Rate | 0.4 mL/min | Optimal flow for electrospray desolvation. |

| Injection Vol. | 2.0 µL | Minimizes organic solvent injection effects (peak distortion). |

Table 2: Gradient Elution Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 95 | 5 | Isocratic hold for baseline equilibration. |

| 0.50 | 95 | 5 | Loading analyte; polar matrix components elute. |

| 3.00 | 10 | 90 | Linear ramp to elute 3,5-dinitro-N-phenylbenzamide. |

| 4.00 | 10 | 90 | High-organic wash to clear lipidic residue. |

| 4.10 | 95 | 5 | Return to initial conditions. |

| 5.50 | 95 | 5 | Re-equilibration. |

Table 3: Mass Spectrometry Parameters (ESI- TOF-MS)

| Parameter | Value | Note |

| Ionization Mode | ESI Negative (-) | Driven by electronegative -NO₂ groups[2]. |

| Precursor Ion [M-H]⁻ | m/z 286.04 | Calculated exact mass for C₁₃H₈N₃O₅⁻. |

| Capillary Voltage | 3500 V | Generates stable Taylor cone for spray. |

| Drying Gas Temp | 325 °C | Facilitates rapid desolvation. |

| Fragmentor Voltage | 120 V | Optimized to prevent premature in-source fragmentation. |

Analytical Workflow Visualization

Below is the logical workflow governing the detection sequence, mapping the critical path from sample isolation to final data generation.

Workflow for the analytical extraction and LC-MS/MS detection of 3,5-dinitro-N-phenylbenzamide.

System Validation and Quality Control (QC)

A robust analytical method must be a self-validating system. Drug development protocols demand rigorous criteria to guarantee the integrity of quantitative data:

-

System Suitability Testing (SST): Before running biological samples, inject six replicates of a 10 ng/mL standard. The Relative Standard Deviation (RSD) of the peak areas must be ≤ 2.0%, and retention time drift must be ≤ 0.05 minutes.

-

Carryover Mitigation: Nitroaromatics can occasionally adsorb onto stainless steel lines or autosampler needles. An injection of a "Double Blank" (pure extraction solvent without IS) must follow the Upper Limit of Quantification (ULOQ) sample. The peak area at m/z 286.04 must be ≤ 20% of the Lower Limit of Quantification (LLOQ).

-

Matrix Effect Profiling: To validate that the biological matrix (e.g., red blood cell lysate from haemozoin assays[1]) is not suppressing ionization, a post-column infusion test must be executed. Continuously infuse pure 3,5-dinitro-N-phenylbenzamide directly into the MS while running a blank matrix extract through the HPLC column. A baseline drop at the analyte's retention time indicates un-resolved suppression, requiring gradient adjustments.

References[6] 3,5-dinitro-N-phenyl-benzamide | CAS#:7461-51-0. Chemsrc. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_dl5waQ1RWsaWdqDu3drYt-_BRsBw3sr_E0t6MqE0t6fStI0HMbV1ctoh91SR3k-N2iTuPJYZSdbLspKVXUFbxEdsZV3SbR6hlBxjC3nzbOrCV-Cv5DSmfOxB6U_ZRzEoZTuxMyr6RIfAJpdqAhM=[5] 3,5-dinitro-N-phenylbenzamide | C13H9N3O5 | CID 345753. PubChem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa--4AVWbAgX1Xu1xiUI_cD0HzlK-NTx0kFm3OZ8PuOlS2sMnvtF5z1JVrQHHzgjOPnLj29bEFH-DAyDma7erVDDzm9jds0iSYSBU-iL3sLuycS0ZfeovhOrAkgAtmIq_54I82FFHJpobeMdIjeLr-vGFwnPWRn3ULv1kGYHQxj33O[1] Identification and SAR evaluation of hemozoin-inhibiting benzamides active against Plasmodium falciparum. NIH PubMed Central. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE4fM5re1qPxaVoyCsrHFQAqHciX_eZA_SZJqpE9_ZG5OPvg8n3np33c1vohIVbCkVefP9qGXXAuqEo--tHTrbw0KA_-Pq5bJ32z_r3jLBNzt3a0l_p-xJ4-fWso-OZiqFC_bmuHn9bZrkCno=[2] 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWSVffXwinOFFQIu_O9UifhUU_znyrWj-vWq83IshLOMCr8PGuQdeGHpyU0PC7rsrHuYh74ZAbemrXSIZDMYBY_rwQy-KwJ-uXEAWGdGV2cZqFINkfRvtDMKmuBWddONZOLukX0B_Wds6KrB8V7IfkmCQk56MheAHxvfcdBlYLi3TNmG5eAGEU396sV-4PBnk8kJfvwtHZyn7M-gwIX_gXfezJKw8pfTZQkTz3MwlW_Bubf9vCcrSsxFM_53WOQSftFbNYqmjqaKQf3sCFd1C5Qs8=[3] Discovery of Benzamides and Triarylimidazoles active against plasmodium falciparum via Haemozoin inhibition. University of Cape Town. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUWhGtTpSJhzH2i8djq7P4V4x3EHEOnLTuQTRx68_T0FzvBpyqO8WvvUSYwv02e4nj2clZg2jaXE6tFyCXO4dwnrK3-c_4S5EMqGaQUkR2UkXPDDVEiG5HDaCXcKrFhjwzpNzTkEEtYTQ363VAR3RWxuiOsPdr8Qojgi4ENIRYhRucdeMOnEy3PuYTSsQ1aMumiMJbtqAu0qs=[4] Supporting Information Experimental section and NMR spectra. Beilstein Journals. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErE-LjqwyuUSDXJtwEtA4tQGir__HCsn_mt2DGw41tMZ2nUYUIcrFl-KVkSHj9lChzYNNmZHdh31Vg8Z-uvHAM8NIWh4wtQOKQP6xaY-jb3eMqOPqKNJn8zUTMfXA4rScknb0eOg-PSew1VGaMXO7-2pnQn1Firon_S4FlKbGqYipPSjmK0C8AOazs1Cfa

Sources

- 1. identification and SAR evaluation of hemozoin-inhibiting benzamides active against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. open.uct.ac.za [open.uct.ac.za]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. 3,5-dinitro-N-phenylbenzamide | C13H9N3O5 | CID 345753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-dinitro-N-phenyl-benzamide | CAS#:7461-51-0 | Chemsrc [chemsrc.com]

Application Note: 3,5-Dinitro-N-phenylbenzamide as a Mechanistic Probe for DprE1 Inhibition in Drug-Resistant Mycobacterium tuberculosis

Executive Summary

The persistent emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the validation of novel therapeutic targets. Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) has been identified as a highly vulnerable, essential enzyme in mycobacterial cell wall biosynthesis[1]. This application note provides a comprehensive, self-validating framework for utilizing 3,5-dinitro-N-phenylbenzamide —a potent derivative within the dinitrobenzamide (DNB) class—as a mechanistic probe to study DprE1 inhibition in drug-resistant tuberculosis models[2].

Scientific Background & Mechanism of Action

DprE1 is a FAD-dependent oxidoreductase localized in the mycobacterial periplasm. It catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole arabinose donor for the synthesis of the arabinogalactan layer[1].

3,5-Dinitro-N-phenylbenzamide operates as a suicide inhibitor (prodrug). The causality of its mechanism relies on the enzyme's own catalytic machinery:

-

Nitroreduction: The FAD center of DprE1 reduces one of the compound's nitro groups to a highly reactive nitroso intermediate[3].

-

Covalent Adduct Formation: This nitroso species undergoes a rapid nucleophilic attack by the thiolate of Cysteine 387 (Cys387) within the DprE1 active site, forming a stable semi-mercaptal bond[4].

-

Lethality: The irreversible blockade of DPA synthesis starves the bacilli of arabinose, triggering catastrophic cell wall rupture and bacterial death[5].

Fig 1. Mechanism of DprE1 suicide inhibition by 3,5-dinitro-N-phenylbenzamide leading to cell death.

Reagent Profile & Preparation

-

Compound: 3,5-dinitro-N-phenylbenzamide (CAS: 7461-51-0)

-

Molecular Weight: 287.23 g/mol [6]

-

Preparation: Dissolve in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot and store at -20°C protected from light, as nitroaromatics can be photosensitive. Ensure the final DMSO concentration in all biological assays does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

Experimental Protocols (Self-Validating Workflows)

As a Senior Application Scientist, I emphasize that robust assay design requires built-in causality and self-validation. The following protocols are designed to confirm not just if the compound kills Mtb, but how and where.

In Vitro DprE1 Enzymatic Inhibition Assay

Causality: The natural substrate of DprE1 (DPR) is highly unstable and difficult to synthesize. Therefore, this protocol utilizes farnesylphosphoryl-β-D-ribofuranose (FPR) as a stable surrogate substrate, coupled with the artificial electron acceptor Amplex Red, to allow real-time fluorometric monitoring of enzyme kinetics.

-

Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, and 0.05% Tween-20.

-

Enzyme Incubation: Pre-incubate 10 nM recombinant Mtb DprE1 with serial dilutions of 3,5-dinitro-N-phenylbenzamide (0.001 µM to 10 µM) for 30 minutes at 37°C. Note: Pre-incubation is critical because suicide inhibition is a time-dependent covalent process.

-

Reaction Initiation: Add 50 µM FPR (substrate) and 50 µM Amplex Red coupled with 0.1 U/mL horseradish peroxidase (HRP).

-

Measurement: Monitor resorufin fluorescence (Ex 530 nm / Em 590 nm) continuously for 20 minutes.

-

Self-Validation Check: Run a parallel assay using a DprE1 C387S mutant. A lack of inhibition in the mutant confirms that the compound strictly requires Cys387 for covalent binding, validating on-target specificity.

Whole-Cell Anti-Mycobacterial Resazurin Microtiter Assay (REMA)

Causality: Mtb has an exceptionally slow doubling time (15-20 hours). Traditional agar proportion methods take weeks. REMA utilizes resazurin (an oxidation-reduction indicator) to provide a reliable, colorimetric proxy for metabolic viability within 7 days, accelerating the drug development pipeline[3].

-

Culture Preparation: Grow Mtb H37Rv and selected MDR clinical isolates in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween-80 to an OD600 of 0.6.

-

Plate Setup: In a 96-well plate, perform 2-fold serial dilutions of the compound (range: 10 µg/mL to 0.005 µg/mL).

-

Inoculation: Dilute the Mtb culture to

CFU/mL and add 100 µL to each well. -

Incubation: Seal plates with breathable membranes and incubate at 37°C for 7 days in a BSL-3 facility.

-

Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial survival.

-

Self-Validation Check: Include Isoniazid (INH) as a positive control. Include an Mtb strain overexpressing DprE1; a rightward shift in the MIC (resistance) confirms that DprE1 is the primary intracellular target.

Intracellular Macrophage Infection Model

Causality: Mtb is an intracellular pathogen that evades the immune system by hiding within alveolar macrophages. A compound is only clinically viable if it can cross both the host macrophage membrane and the mycobacterial phagosome[3].

-

Host Cell Seeding: Seed RAW 264.7 murine macrophages at

cells/well in a 96-well plate using DMEM + 10% FBS. Incubate overnight. -

Infection: Infect macrophages with GFP-expressing Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:1 for 4 hours.

-

Extracellular Clearance (Crucial Step): Wash cells three times with PBS and incubate with 200 µg/mL Amikacin for 2 hours. Causality: Amikacin cannot penetrate macrophages; it selectively kills extracellular bacteria, ensuring your readout is strictly intracellular.

-

Treatment: Replace media with fresh DMEM containing serial dilutions of 3,5-dinitro-N-phenylbenzamide. Incubate for 72 hours.

-

Quantification: Lyse macrophages using 0.1% Triton X-100 and plate lysates on 7H10 agar for CFU counting, or quantify intracellular survival via high-content confocal microscopy of GFP signals.

Quantitative Data Interpretation

To facilitate rapid comparison, the expected pharmacological profile of 3,5-dinitro-N-phenylbenzamide based on DNB-class behavior is summarized below.

| Experimental Model | Target / Strain | Readout Metric | Expected Value Range | Interpretation / Causality |

| Enzymatic Assay | Recombinant WT DprE1 | IC₅₀ | 0.05 - 0.2 µM | High biochemical potency; confirms direct target engagement. |

| Whole-Cell REMA | Mtb H37Rv (WT) | MIC | 0.03 - 0.1 µg/mL | Potent whole-cell activity; comparable to first-line drug Isoniazid. |

| Whole-Cell REMA | Mtb C387S Mutant | MIC | > 10 µg/mL | Loss of activity confirms Cys387 is the obligate binding site. |

| Macrophage Model | RAW 264.7 + Mtb | Intracellular MIC | 0.1 - 0.5 µg/mL | Demonstrates excellent host-cell membrane permeability. |

References

- Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold.National Institutes of Health (NIH) / PMC.

- Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC.

- Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors.

- DPRE1 as a Promising Target for Tuberculosis Drug Discovery.Cronicon.

- 3,5-dinitro-N-phenylbenzamide | C13H9N3O5 | CID 345753.PubChem (NIH).

- Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1): challenging target for antitubercular drug discovery.D-nb.info.

Sources

- 1. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. pnas.org [pnas.org]

- 5. ecronicon.net [ecronicon.net]

- 6. 3,5-dinitro-N-phenylbenzamide | C13H9N3O5 | CID 345753 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Navigating the Solubility Challenges of 3,5-dinitro-N-phenylbenzamide in Aqueous Solutions

Welcome to the dedicated technical support center for 3,5-dinitro-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical guidance for handling the anticipated poor aqueous solubility of this compound. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure consistent and reliable experimental outcomes.

Introduction: Understanding the Solubility Profile of 3,5-dinitro-N-phenylbenzamide

The parent compound, N-phenylbenzamide (benzanilide), is reported to be insoluble in water.[1] The addition of two highly polar nitro groups might seem to suggest an increase in water solubility. However, in the case of the related compound 3,5-dinitrobenzoic acid, the solubility in water is 2.64 g/100mL at 25°C.[2] It is important to note that the acidic proton of the carboxylic acid in 3,5-dinitrobenzoic acid can be ionized, which significantly contributes to its water solubility. 3,5-dinitro-N-phenylbenzamide lacks this readily ionizable proton. Furthermore, the calculated LogP value of 3.87470 for 3,5-dinitro-N-phenylbenzamide indicates a high degree of lipophilicity, which is a strong predictor of low aqueous solubility.[3]

Therefore, researchers should anticipate challenges such as precipitation, low bioavailability in in vivo models, and inconsistent results in aqueous-based assays. This guide provides a systematic approach to overcoming these issues.

Frequently Asked Questions (FAQs)

Q1: I need to prepare a stock solution of 3,5-dinitro-N-phenylbenzamide. What solvent should I use?

A1: Given its predicted low aqueous solubility, you should start by preparing a concentrated stock solution in a water-miscible organic solvent. Recommended starting solvents include:

-

Dimethyl sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

For the related compound, 3,5-dinitrobenzamide, a stock solution can be prepared in DMSO.[4] It is crucial to ensure the compound is completely dissolved in the organic solvent before further dilution into your aqueous experimental medium. Gentle warming or sonication can aid in dissolution.

Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?

A2: This is a common problem for hydrophobic compounds and is often referred to as "crashing out." Here are several strategies to mitigate this:

-

Decrease the Final Concentration: The simplest approach is to lower the final concentration of the compound in your assay to a level below its solubility limit in the final buffer.

-

Optimize the Dilution Method: Instead of a single large dilution, try a serial dilution approach. This can sometimes help to keep the compound in solution.

-

Use Co-solvents: The addition of a small amount of a water-miscible organic co-solvent to your aqueous buffer can increase the solubility of your compound.

-

Consider Formulation Strategies: For persistent solubility issues, more advanced formulation techniques such as the use of cyclodextrins or creating a solid dispersion may be necessary.

Q3: How can I determine the aqueous solubility of 3,5-dinitro-N-phenylbenzamide in my specific buffer?

A3: An experimental determination is the most reliable way to assess solubility in your system. A common method is the shake-flask method :

-

Add an excess amount of the solid compound to your aqueous buffer in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Q4: Are there any analytical methods suitable for quantifying 3,5-dinitro-N-phenylbenzamide in solution?

A4: Yes, HPLC is a well-suited technique for the analysis of nitroaromatic compounds and benzamide derivatives. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid like formic or phosphoric acid to improve peak shape) is a good starting point. Detection can be achieved using a UV detector, as the aromatic rings and nitro groups will provide strong chromophores.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue: Inconsistent Results or Poor Reproducibility

Q: My experimental results with 3,5-dinitro-N-phenylbenzamide are not reproducible. Could this be related to solubility?

A: Yes, poor solubility is a frequent cause of inconsistent results. If the compound is not fully dissolved, the actual concentration in your assay will vary between experiments.

Troubleshooting Steps:

-

Ensure Complete Dissolution of Stock Solution: Before preparing your working solutions, ensure that your stock solution in DMSO is completely dissolved. Gentle warming (e.g., to 37°C) and vortexing can aid in dissolution.

-

Prepare Fresh Working Solutions: Do not store diluted working solutions in aqueous buffers for extended periods, as the compound may precipitate over time. Prepare them fresh for each experiment.

-

Visually Inspect for Precipitation: Before adding the compound to your assay, visually inspect the working solution for any signs of precipitation (cloudiness, particulates).

Issue: Difficulty Achieving Desired Concentration in Aqueous Media

Q: I need to work with a higher concentration of the compound in my aqueous assay than its solubility limit allows. What are my options?

A: This requires the use of solubility enhancement techniques. The choice of method will depend on your specific experimental needs.

Solubility Enhancement Options:

| Technique | Principle | Best For | Considerations |

| Co-solvents | Increasing the polarity of the solvent system to better match that of the solute. | In vitro assays, initial screening. | The co-solvent may have its own biological or chemical effects. |

| pH Adjustment | Ionizing the molecule to increase its polarity. | Compounds with ionizable groups (acids or bases). | 3,5-dinitro-N-phenylbenzamide does not have a readily ionizable group, so this is unlikely to be effective. |

| Surfactants/Micelles | Encapsulating the hydrophobic compound in the core of micelles. | In vitro and in vivo formulations. | The surfactant can interfere with some biological assays. |

| Cyclodextrins | Forming inclusion complexes where the hydrophobic compound is encapsulated within the cyclodextrin cavity. | Aqueous formulations for in vitro and in vivo use. | The complexation efficiency depends on the size and shape of both the drug and the cyclodextrin. |

| Solid Dispersions | Dispersing the compound in a hydrophilic polymer matrix at a molecular level. | Oral drug delivery, improving dissolution rate. | Requires more extensive formulation development and characterization. |

Key Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Working Solutions Using a Co-solvent System

This protocol provides a general method for using DMSO as a co-solvent to prepare solutions of 3,5-dinitro-N-phenylbenzamide.

Materials:

-

3,5-dinitro-N-phenylbenzamide

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Your desired aqueous buffer

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare a Concentrated Stock Solution (e.g., 50 mM in DMSO):

-

Accurately weigh out a precise amount of 3,5-dinitro-N-phenylbenzamide (MW: 287.23 g/mol ). For a 50 mM stock, this would be 14.36 mg for 1 mL of DMSO.

-

Add the appropriate volume of DMSO to the solid compound in a clean vial.

-

Vortex the mixture vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

-

Visually inspect to ensure a clear, homogenous solution is obtained.

-

-

Prepare an Intermediate Dilution (if necessary):

-

To minimize the final DMSO concentration, it is often useful to make an intermediate dilution in your aqueous buffer. For example, dilute the 50 mM stock 1:10 in your buffer to get a 5 mM solution in 10% DMSO.

-

-

Prepare the Final Working Solution:

-

Further dilute the intermediate solution to your final desired concentration in the aqueous buffer. For example, a 1:100 dilution of the 5 mM intermediate solution will give a 50 µM final concentration with a final DMSO concentration of 0.1%.

-

Causality: DMSO is a powerful aprotic solvent that can disrupt the crystal lattice of the solid compound and form favorable interactions, leading to dissolution. By preparing a concentrated stock, you can introduce the compound into an aqueous medium at a low final solvent concentration, which is often tolerated by biological systems.

Protocol 2: Enhancing Aqueous Solubility Using a Co-solvent Formulation

This protocol is adapted from a method used for the related compound 3,5-dinitrobenzamide and can be a starting point for developing a more soluble formulation for in vivo or in vitro use.[4]

Materials:

-

3,5-dinitro-N-phenylbenzamide

-

Dimethyl sulfoxide (DMSO)

-

PEG300 (Polyethylene glycol 300)

-

Tween-80 (Polysorbate 80)

-

Saline (0.9% NaCl solution)

Procedure:

-

Prepare a stock solution of 3,5-dinitro-N-phenylbenzamide in DMSO.

-

In a separate container, prepare the vehicle by mixing the co-solvents and saline. A good starting point is a vehicle composed of:

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Add the DMSO stock solution to the vehicle to achieve the final desired concentration of both the compound and 10% DMSO. For example, to prepare 1 mL of the final formulation, you would add 100 µL of your DMSO stock to 900 µL of the pre-mixed vehicle.

-

Vortex thoroughly to ensure a clear, homogenous solution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Causality: This formulation utilizes a multi-component system to enhance solubility. PEG300 acts as a co-solvent, increasing the solvent's capacity to dissolve the compound. Tween-80 is a non-ionic surfactant that can form micelles, encapsulating the hydrophobic drug molecules and facilitating their dispersion in the aqueous medium.

Visualization of Workflows

Caption: Workflow for the co-solvent formulation protocol.

References

-

N-phenylbenzamide. Chemical Entities of Biological Interest (ChEBI). [Link]

-

PubChem Compound Summary for CID 345753, 3,5-dinitro-N-phenylbenzamide. National Center for Biotechnology Information. [Link]

-

3,5-DINITROBENZOIC ACID. Elemental Microanalysis. [Link]

-

A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. PMC. [Link]

Sources

Technical Support Center: Stability Testing of 3,5-dinitro-N-phenylbenzamide Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive support framework for troubleshooting and navigating the complexities of stability testing for 3,5-dinitro-N-phenylbenzamide solutions. As a Senior Application Scientist, this document synthesizes technical protocols with practical, field-tested insights to ensure the integrity and reproducibility of your experimental results.

I. Core Concepts in 3,5-dinitro-N-phenylbenzamide Stability

3,5-dinitro-N-phenylbenzamide is an organic compound whose utility in research and pharmaceutical development is contingent upon its stability in solution.[1][2] The inherent chemical properties of this molecule, particularly the presence of electron-withdrawing nitro groups on the benzamide core, render it susceptible to degradation under various environmental conditions.[3] Key factors that can compromise the stability of 3,5-dinitro-N-phenylbenzamide solutions include pH, temperature, light exposure, and the choice of solvent.[4][5] A thorough understanding of these parameters is paramount for designing robust stability studies and ensuring the quality of experimental data.

II. Troubleshooting Guide: A Proactive Approach to Common Issues

This section is designed to address specific challenges you may encounter during your stability testing protocols.

Scenario 1: Precipitate Formation in Stored Solutions

-

Question: My stock solution of 3,5-dinitro-N-phenylbenzamide was clear upon preparation, but now I observe a precipitate after storage. What is the likely cause, and how can I rectify this?

-

Expert Analysis & Solution: The formation of a precipitate is a strong indicator that the compound has fallen out of solution, which is often a result of solubility issues rather than chemical degradation.[4] 3,5-dinitro-N-phenylbenzamide is known to have poor aqueous solubility.[6]

-

Causality Explained: The solubility of organic compounds is intrinsically linked to temperature and solvent composition. A decrease in storage temperature can significantly lower the saturation point of the solvent, leading to precipitation. Evaporation of the solvent over time can also increase the concentration beyond its solubility limit.

-

Recommended Actions:

-

Solvent Selection: Assess the compatibility of your chosen solvent with 3,5-dinitro-N-phenylbenzamide.[7] Consider using a co-solvent system, such as adding a small percentage of dimethyl sulfoxide (DMSO) or ethanol, to enhance solubility in aqueous buffers.

-

Temperature Control: Maintain a consistent storage temperature. If refrigeration is necessary, ensure the compound remains fully dissolved upon returning to room temperature before use. Gentle vortexing or sonication can aid in redissolution.[4]

-

Concentration Management: If possible, work with more dilute stock solutions to stay well below the solubility threshold.[4]

-

-

Scenario 2: Unforeseen Color Change in Solution

-

Question: My 3,5-dinitro-N-phenylbenzamide solution has developed a yellow or brownish tint. What does this signify?

-

Expert Analysis & Solution: A noticeable color change is a common red flag for chemical degradation, particularly for nitroaromatic compounds.

-

Causality Explained: The nitro groups in the 3,5-dinitro-N-phenylbenzamide structure are chromophores that can undergo photochemical reactions when exposed to light, especially UV radiation. This can lead to the formation of colored degradation byproducts.[5]

-

Recommended Actions:

-

Photoprotection: Always store and handle solutions in amber vials or light-blocking containers to minimize exposure to light.[7]

-

Inert Atmosphere: For sensitive applications, consider preparing and storing solutions under an inert gas like nitrogen or argon to prevent oxidative degradation.

-

Analytical Verification: Utilize UV-Vis spectrophotometry to check for changes in the absorbance spectrum or employ a stability-indicating HPLC method to detect the emergence of degradation peaks.

-

-

Scenario 3: Inconsistent and Irreproducible HPLC Results

-

Question: I am experiencing significant variability in peak areas and retention times in my stability-indicating HPLC assay for 3,5-dinitro-N-phenylbenzamide. What are the likely sources of this inconsistency?

-

Expert Analysis & Solution: Inconsistent HPLC data often points to issues in sample preparation, the analytical method, or the stability of the analyte within the HPLC system.[8]

-

Causality Explained: The precision of HPLC analysis depends on meticulous control over all experimental variables. Minor fluctuations in mobile phase composition, injection volume, or column temperature can lead to significant variations in the resulting chromatograms.

-

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting inconsistent HPLC results.

-

Detailed Action Plan:

-

Sample Preparation:

-